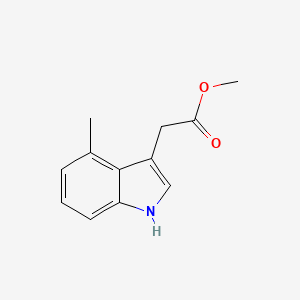

Methyl 4-Methylindole-3-acetate

CAS No.:

Cat. No.: VC16493222

Molecular Formula: C12H13NO2

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13NO2 |

|---|---|

| Molecular Weight | 203.24 g/mol |

| IUPAC Name | methyl 2-(4-methyl-1H-indol-3-yl)acetate |

| Standard InChI | InChI=1S/C12H13NO2/c1-8-4-3-5-10-12(8)9(7-13-10)6-11(14)15-2/h3-5,7,13H,6H2,1-2H3 |

| Standard InChI Key | WRQKBVCSUVVYGU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2C(=CC=C1)NC=C2CC(=O)OC |

Introduction

Chemical Identification and Structural Properties

Molecular Characterization

Methyl 4-methylindole-3-acetate is systematically named methyl 2-(4-methyl-1H-indol-3-yl)acetate. Its canonical SMILES representation is CC1=C2C(=CC=C1)NC=C2CC(=O)OC, which delineates the methyl group at the indole ring’s fourth position and the esterified acetic acid side chain at the third position . The InChI key (WRQKBVCSUVVYGU-UHFFFAOYSA-N) further confirms its unique stereochemical identity .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 203.24 g/mol |

| CAS Registry Number | 2097800-49-0 |

| SMILES | CC1=C2C(=CC=C1)NC=C2CC(=O)OC |

| InChI Key | WRQKBVCSUVVYGU-UHFFFAOYSA-N |

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of methyl 4-methylindole-3-acetate typically involves esterification of 4-methylindole-3-acetic acid with methanol under acidic or enzymatic conditions. A protocol analogous to the synthesis of 1-methylindole-3-acetaldehyde (described in military research ) suggests that phosphorus oxychloride or thionyl chloride may catalyze the esterification. Alternatively, enzymatic methods using carboxyl methyltransferases could offer regioselective esterification, as observed in plant systems .

Reactivity and Stability

The compound’s ester group renders it susceptible to hydrolysis, particularly under alkaline conditions or in the presence of esterases. Studies on methyl indole-3-acetate (MeIAA) demonstrate that Arabidopsis MES esterases (e.g., AtMES1, AtMES9) hydrolyze the ester bond to release free indole-3-acetic acid (IAA), a critical plant hormone . This reactivity underscores its utility as a prodrug or stabilized form of IAA in physiological studies.

Biological and Industrial Applications

Role in Plant Hormone Research

As a methylated derivative of IAA, methyl 4-methylindole-3-acetate is hypothesized to modulate auxin signaling pathways. In Arabidopsis, esterase-mediated hydrolysis of MeIAA regulates free IAA levels, influencing root development and photomorphogenesis . The 4-methyl substitution may alter membrane permeability or enzymatic recognition, offering a tool to study structure-activity relationships in auxin biology.

Industrial and Synthetic Applications

The compound is cataloged as a research chemical by suppliers like BOC Sciences and LGC Standards, where it is used to synthesize complex indole derivatives . Its controlled status and regulatory restrictions (e.g., required permits) suggest potential applications in pharmaceutical intermediates or agrochemicals .

Future Research Directions

Mechanistic Studies on Esterase Specificity

The differential hydrolysis of methyl indole esters by AtMES enzymes warrants investigation into the structural determinants of substrate specificity. For instance, the 4-methyl group may sterically hinder enzyme binding, altering hydrolysis kinetics compared to unsubstituted analogs .

Applications in Drug Delivery Systems

Given its stability and enzymatic activation, methyl 4-methylindole-3-acetate could serve as a prodrug in targeted therapies. Conjugation with nanoparticle carriers might enhance delivery to plant or mammalian systems requiring localized auxin release.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume